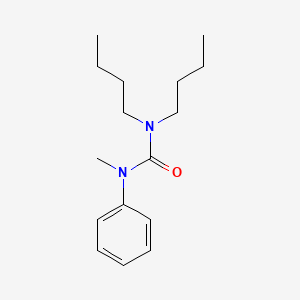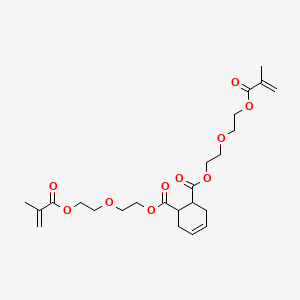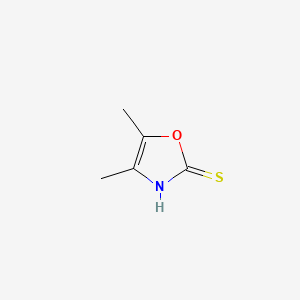
(3-Methoxyphenylethynyl)trimethylsilane
Descripción general
Descripción
(3-Methoxyphenylethynyl)trimethylsilane is a useful research compound. Its molecular formula is C12H16OSi and its molecular weight is 204.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Surface Modification and Hydrophobicity
One notable application is in the modification of silanol-containing surfaces to control their hydrophilic, hydrophobic, and super-hydrophobic properties. García et al. (2007) explored using methoxysilanes, including trimethoxyalkyl and trialkylmethoxy silanes, for grafting onto Aerosil 200 surfaces. This modification process, catalyzed by p-toluenesulfonic acid, allowed for the precise control over surface properties, resulting in materials that ranged from superhydrophobic to hydrophilic based on the choice of silane and experimental conditions (García et al., 2007).
Dielectric Materials
Trimethylsilane derivatives are also used in the deposition of dielectric thin films through plasma-enhanced chemical vapor deposition (PECVD) processes. Loboda (1999) highlighted the utility of trimethylsilane for creating low-permittivity dielectric materials, crucial for advanced electronic devices. This approach offers a pathway to improve circuit performance by replacing traditional SiH4-based oxides and nitrides with trimethylsilane-based dielectrics in multilevel metal interconnection schemes (Loboda, 1999).
Lithium-Ion Batteries
In the realm of energy storage, novel silane compounds, including those related to trimethylsilane, have been synthesized and applied as non-aqueous electrolyte solvents in lithium-ion batteries. Amine et al. (2006) demonstrated that these silane molecules exhibit excellent solvation properties for lithium salts, contributing to the development of batteries with improved cyclability and calendar life (Amine et al., 2006).
Chemical Synthesis and Catalysis
Trimethylsilane derivatives play a crucial role in chemical synthesis and catalysis. For instance, the silylation of Cab-O-Sil with methoxymethylsilanes investigated by Blitz et al. (1988) provides insights into the reactivity and bonding mechanisms of silanes with silica surfaces, which has implications for the development of catalysts and surface treatments (Blitz et al., 1988).
Gas Chromatography
Silane derivatives have found applications in gas chromatography as stationary phases. He et al. (2016) synthesized methoxy-substituted polysiloxanes for use in gas chromatographic separations, demonstrating the potential for these materials to achieve high separation efficiencies and stability at elevated temperatures (He et al., 2016).
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OSi/c1-13-12-7-5-6-11(10-12)8-9-14(2,3)4/h5-7,10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRRBVKHHBFICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402939 | |
| Record name | (3-Methoxyphenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40230-92-0 | |
| Record name | (3-Methoxyphenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Methoxyphenylethynyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















